molecular formula C22H17NO3S B5309596 N-(4-phenoxyphenyl)-2-naphthalenesulfonamide

N-(4-phenoxyphenyl)-2-naphthalenesulfonamide

Cat. No. B5309596
M. Wt: 375.4 g/mol
InChI Key: BDDYBFKGGNNRHI-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-naphthalenesulfonamide, also known as 4'-PhO-NSA, is a chemical compound that belongs to the sulfonamide class. It has been extensively studied for its potential applications in scientific research and pharmaceutical development.

Scientific Research Applications

4'-PhO-NSA has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. In addition, 4'-PhO-NSA has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition may have potential applications in the treatment of glaucoma, epilepsy, and other conditions.

Mechanism of Action

The mechanism of action of 4'-PhO-NSA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 4'-PhO-NSA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antipyretic effects, 4'-PhO-NSA has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, as mentioned earlier, and to have a mild inhibitory effect on the activity of lipoxygenase, another enzyme involved in the production of inflammatory mediators. 4'-PhO-NSA has also been shown to have a weak inhibitory effect on the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4'-PhO-NSA for lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the therapeutic dose is much lower than the toxic dose. This makes it a relatively safe compound to work with in the laboratory. However, 4'-PhO-NSA has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its low solubility can limit its bioavailability in vivo, which may affect its efficacy as a therapeutic agent.

Future Directions

There are several future directions for research on 4'-PhO-NSA. One area of interest is its potential applications in the treatment of glaucoma, epilepsy, and other conditions that involve the inhibition of carbonic anhydrase. Another area of interest is its potential use as a tool for studying the role of COX enzymes in inflammation, pain, and fever. Finally, there is potential for the development of new analogs of 4'-PhO-NSA with improved solubility and bioavailability, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4'-PhO-NSA can be achieved through a reaction between 4-phenoxyaniline and 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 50-60%.

properties

IUPAC Name

N-(4-phenoxyphenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c24-27(25,22-15-10-17-6-4-5-7-18(17)16-22)23-19-11-13-21(14-12-19)26-20-8-2-1-3-9-20/h1-16,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDYBFKGGNNRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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